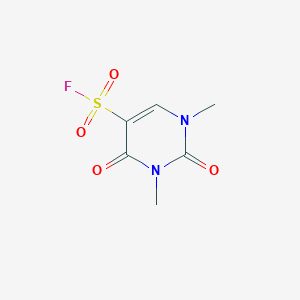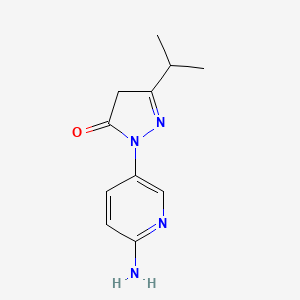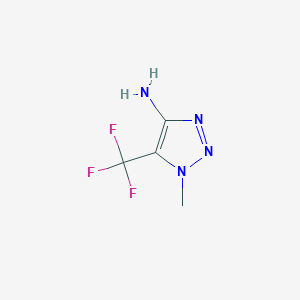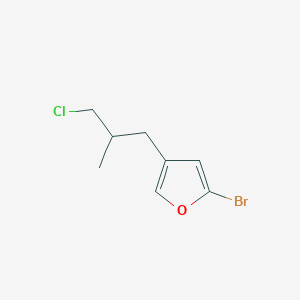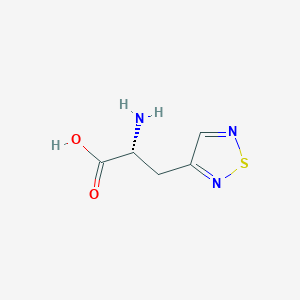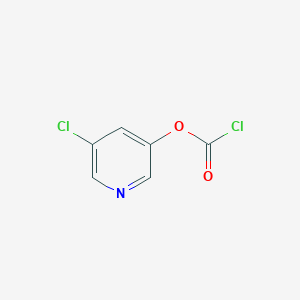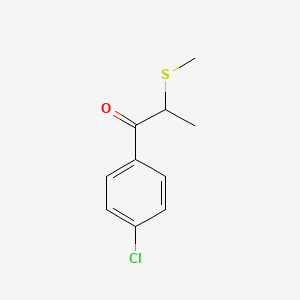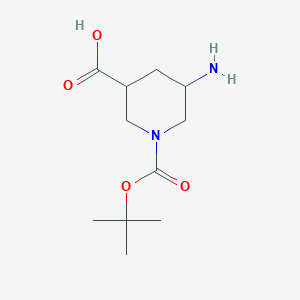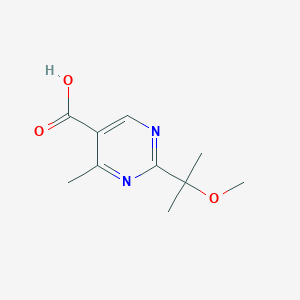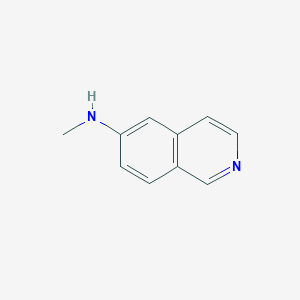
3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol is a heterocyclic compound that contains a pyrrolidine ring substituted with an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol typically involves the reaction of 2-methylpropan-2-amine with a suitable pyrrolidine derivative. One common method is the reductive amination of 3-pyrrolidinone with 2-methylpropan-2-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-one.
Reduction: Formation of 3-(1-Amino-2-methylpropan-2-yl)pyrrolidine.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple heterocyclic amine with a similar ring structure but lacking the amino and hydroxyl substituents.
3-Pyrrolidinone: A ketone derivative of pyrrolidine with a carbonyl group at the 3-position.
2-Methylpropan-2-amine: An aliphatic amine with a similar substituent pattern but lacking the pyrrolidine ring.
Uniqueness
3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
3-(1-amino-2-methylpropan-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-7(2,5-9)8(11)3-4-10-6-8/h10-11H,3-6,9H2,1-2H3 |
Clave InChI |
MCHXPEYSSSXHNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C1(CCNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






